synthesis and characterization of 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide
synthesis and characterization of 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide
An In-Depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-N-[(1R)-1-phenylethyl]acetamide
Introduction: The Significance of Fluorinated Chiral Amides
2,2,2-Trifluoro-N-[(1R)-1-phenylethyl]acetamide is a chiral amide of significant interest in medicinal chemistry, asymmetric synthesis, and analytical chemistry. The incorporation of a trifluoromethyl (-CF₃) group into organic molecules can dramatically alter their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoroacetyl group serves not only as a stable protecting group for amines but also as a useful derivatizing agent to improve the volatility and thermal stability of compounds for analysis by gas chromatography (GC) and mass spectrometry (MS).[1]
This guide provides a comprehensive overview of the synthesis and detailed characterization of the title compound, intended for researchers and scientists in drug development and organic synthesis. We will explore the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and outline a rigorous analytical workflow for structural confirmation and enantiomeric purity assessment.
Part 1: Synthesis via Nucleophilic Acyl Substitution
The most direct and efficient method for synthesizing 2,2,2-Trifluoro-N-[(1R)-1-phenylethyl]acetamide is through the N-acylation of the chiral amine, (R)-(+)-1-Phenylethylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent.
Choice of Trifluoroacetylating Agent
Several reagents can be employed for trifluoroacetylation. The two most common are Trifluoroacetic Anhydride (TFAA) and Trifluoroacetyl Chloride.
-
Trifluoroacetic Anhydride ((CF₃CO)₂O): This is a highly reactive and effective reagent. The reaction with an amine yields the desired amide and trifluoroacetic acid as a byproduct.[2][3] This method is generally milder than using the corresponding acyl halide.[2][4]
-
Trifluoroacetyl Chloride (CF₃COCl): As a highly reactive acyl chloride, it reacts exothermically and rapidly with amines to produce the amide and hydrogen chloride (HCl).[1][] The reaction necessitates the use of a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.[1]
For this guide, we will focus on the use of Trifluoroacetic Anhydride due to its slightly milder nature and the formation of a less corrosive byproduct compared to HCl.
Reaction Mechanism
The trifluoroacetylation of an amine is a classic example of nucleophilic acyl substitution.[1][2] The process can be visualized in two key steps:
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Nucleophilic Attack: The nitrogen atom of (R)-1-phenylethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a trifluoroacetate anion, which is a good leaving group. A subsequent proton transfer results in the final N-acylated product and trifluoroacetic acid.
Experimental Protocol
This protocol provides a robust method for the synthesis and purification of the target compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| (R)-(+)-1-Phenylethylamine | 121.18 | 1.21 g | 10.0 mmol | Starting material |
| Trifluoroacetic Anhydride | 210.03 | 2.31 g (1.55 mL) | 11.0 mmol | Acylating agent (1.1 eq) |
| Triethylamine | 101.19 | 1.52 g (2.09 mL) | 15.0 mmol | Base (1.5 eq) |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous solvent |
| Saturated NaHCO₃ (aq) | - | ~30 mL | - | For work-up |
| Brine | - | ~30 mL | - | For work-up |
| Anhydrous MgSO₄ | - | As needed | - | Drying agent |
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(+)-1-phenylethylamine (1.21 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add triethylamine (2.09 mL, 15.0 mmol) to the stirred solution. Following this, add trifluoroacetic anhydride (1.55 mL, 11.0 mmol) dropwise over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL). The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes the trifluoroacetic acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO | PubChem |
| Molecular Weight | 217.19 g/mol | PubChem[6] |
| Appearance | White to off-white solid | Typical |
| CAS Number | 28332-81-2 | NIST[7] |
Spectroscopic Analysis Workflow
A multi-technique approach ensures unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃.
Expected NMR Data (in CDCl₃):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| ¹H NMR | ~7.40 - 7.25 | m | - | 5H, Ar-H |
| ~6.50 | br s | - | 1H, NH | |
| ~5.20 | quintet | ~7.5 | 1H, CH -CH₃ | |
| ~1.55 | d | ~7.0 | 3H, CH-CH ₃ | |
| ¹³C NMR | ~156.0 | q | ~37 | C =O |
| ~141.0 | s | - | Ar-C (quat.) | |
| ~129.0 | s | - | Ar-C H | |
| ~128.0 | s | - | Ar-C H | |
| ~126.0 | s | - | Ar-C H | |
| ~116.0 | q | ~288 | C F₃ | |
| ~50.0 | s | - | C H-NH | |
| ~21.5 | s | - | C H₃ | |
| ¹⁹F NMR | ~ -76.0 | s | - | F ₃C- |
Causality: The quintet for the methine proton (CH) arises from coupling to both the adjacent methyl protons (3H, doublet) and the amide proton (1H, broad singlet). The carbonyl and CF₃ carbons in the ¹³C NMR show characteristic quartet splitting due to coupling with the three fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using Electron Ionization (EI), we can also observe characteristic fragmentation patterns that support the proposed structure.
-
Expected Molecular Ion (M⁺): m/z = 217.
-
Key Fragmentation Peaks:
-
m/z = 105: [C₈H₉]⁺, loss of the trifluoroacetamide group, corresponding to the phenylethyl cation.
-
m/z = 104: [C₈H₈]⁺, loss of a hydrogen from the m/z 105 fragment.
-
Chiral High-Performance Liquid Chromatography (HPLC)
For a chiral molecule, confirming its enantiomeric purity is paramount. Chiral HPLC is the gold standard for this analysis.[8] The method separates the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (ee).
General Chiral HPLC Protocol:
-
System: Standard HPLC system with a UV detector.[9]
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is highly effective. A common choice would be a Chiralpak® or Chiralcel® column (e.g., Chiralpak AD-H).[9] These CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol (e.g., 95:5 v/v), is used. The ratio may need to be optimized to achieve baseline separation (Resolution, Rs ≥ 1.5).[9]
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically 210 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized product (~1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter.[9]
-
Analysis: Inject a small volume (e.g., 10 µL) onto the column. To identify the peaks, a racemic standard (synthesized from racemic 1-phenylethylamine) should also be run. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (R and S) using the formula:
% ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Expected Results: A successful synthesis from an enantiopure starting material should yield a chromatogram with a single major peak corresponding to the (R)-enantiomer, with a minimal or non-detectable peak for the (S)-enantiomer, indicating a high % ee.
Conclusion
The synthesis of 2,2,2-Trifluoro-N-[(1R)-1-phenylethyl]acetamide is a straightforward yet important transformation, readily achieved through the trifluoroacetylation of (R)-1-phenylethylamine. The choice of a mild acylating agent like trifluoroacetic anhydride in the presence of a base provides a high yield of the desired product. A rigorous analytical workflow, combining NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chiral HPLC for assessing enantiomeric purity, is crucial for validating the outcome of the synthesis. This guide provides the foundational knowledge and practical protocols for researchers to confidently prepare and characterize this valuable fluorinated chiral building block.
References
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ReactionWeb.io. (n.d.). Amine + Anhydride. Retrieved from [Link]
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JoVE. (2023). Preparation of Amides. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
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Kent, S. B., et al. (n.d.). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
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Panetta, C. A. (1977). Trifluoroacetylation of amines and amino acids under neutral, mild conditions: N-trifluoroacetanilide and N-trifluoroacetyl-L-tyrosine. Organic Syntheses, 56, 122. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Making Amides from Acid Anhydrides. Retrieved from [Link]
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Molbase. (n.d.). Synthesis of (a) 2,2,2-trifluoro-N-[2-[-4-methoxy-3-(methylamino)phenyl]ethyl]acetamide. Retrieved from [Link]
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Gagosz, F., & Zard, S. Z. (n.d.). [2-(N-ACETYLAMINO)-4,4-DIMETHOXY-1,1,1-TRIFLUOROBUTANE]. Organic Syntheses Procedure. Retrieved from [Link]
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NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Retrieved from [Link]
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SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide - Optional[19F NMR]. Retrieved from [Link]
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SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide - Optional[13C NMR]. Retrieved from [Link]
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NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
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NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-methyl-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide. NIST Chemistry WebBook. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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